molecular formula C22H29ClN4O B611760 VU 0469650 hydrochloride CAS No. 1443748-47-7

VU 0469650 hydrochloride

Cat. No. B611760
M. Wt: 400.95
InChI Key: YENVAZRENOYZGQ-GUIQYPADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of mGlu1 receptors . It exhibits over 100-fold selectivity for mGlu1 over mGlu2-8 and 68 other GPCRs, ion channels, kinases, and transporters . It is brain penetrant .


Molecular Structure Analysis

The empirical formula of VU 0469650 hydrochloride is C22H28N4O.HCl . Its molecular weight is 400.94 .


Physical And Chemical Properties Analysis

VU 0469650 hydrochloride is a white to beige powder . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at +4°C .

Scientific Research Applications

Advanced Oxidation/Reduction Processes

VU 0469650 hydrochloride has been studied in the context of advanced oxidation/reduction processes (AORPs) using a vacuum ultraviolet (VUV) reactor. This research explored the degradation, dehalogenation, and mineralization of trichloroacetic acid, highlighting the VUV process's effectiveness in decomposing halogenated organic compounds (Moussavi & Rezaei, 2017).

Vacuum Ultraviolet Detector for Gas Chromatography

VU 0469650 hydrochloride has been applied in the development of a new vacuum ultraviolet (VUV) detector for gas chromatography. This innovation has been used for a range of substances, including hydrocarbons and drugs, demonstrating the VUV detector's sensitivity and universal detection capabilities (Schug et al., 2014).

Protein Unfolding Studies

The compound has been utilized in studies examining the correlation between volume change and exposed surface area during protein unfolding. This research contributes to a better understanding of protein behavior under various conditions (Frye, Perman, & Royer, 1996).

Ionization in Layer-by-Layer Films

Research involving VU 0469650 hydrochloride has explored the degree of ionization in layer-by-layer films. This study provides insights into the effects of VUV on the electronic excitation energies of polymers, crucial for applications in supramolecular systems (Ferreira et al., 2013).

Photocatalytic Degradation Studies

The compound has been a focus in photocatalytic degradation studies, particularly in the degradation of phenols under VUV irradiation. Such research offers significant contributions to understanding the efficiency of VUV in the decomposition of refractory compounds (Han et al., 2004).

Safety And Hazards

VU 0469650 hydrochloride is classified as a combustible solid . It may be corrosive to metals and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O.ClH/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22;/h2-4,15-18H,5-12,14H2,1H3;1H/t15-,16?,17?,18?,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENVAZRENOYZGQ-GUIQYPADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VU 0469650 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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